molecular formula C10H8N2O3 B1630050 Methyl 8-hydroxy-1,6-naphthyridine-7-carboxylate CAS No. 410542-68-6

Methyl 8-hydroxy-1,6-naphthyridine-7-carboxylate

Cat. No. B1630050
Key on ui cas rn: 410542-68-6
M. Wt: 204.18 g/mol
InChI Key: WDCSXBRXJCGXNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06919351B2

Procedure details

3-{[Methoxycarbonylmethyl-(toluene-4-sulfonyl)-amino]-methyl}-pyridine-2-carboxylic acid isopropyl ester (1.02 mol) was dissolved in dry methanol (4000 ml) and cooled to zero degrees under nitrogen. Then via addition funnel, sodium methoxide (137.8 g, 2.5 mol) was added slowly to avoid any exotherm. The reaction was stirred at zero degrees, and checked by HPLC after 1.5 hours and was found to be completed. The solvent was removed in vacuo to obtain a reddish-orange oil, which was partitioned between water (1L) and ethyl acetate (1L). The organic layer was back extracted with saturated sodium bicarbonate solution. The pH of the aqueous layer was adjusted to 7, and the layer was maintained at this pH while extracting with methylene chloride. The organic layer was dried with Na2SO4, filtered, and the solvent was removed in vacuo to obtain a tan solid. The solid was dissolved in hot ethyl acetate, and the solution was filtered while hot to filter out any insoluble material. The product precipitated upon cooling. The precipitate was then filtered and dried in a vacuum oven. The filtrate was recrystallized by concentrating the filtrate and redissolving the resulting solid in a minimal amount of methylene chloride. Sufficient ethyl acetate was added to turn the solution slightly cloudy, after which the solution was boiled to reduce the volume, cooled, and the resulting crystals were filtered out and dried in a vacuum oven.
Quantity
4000 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
137.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:4][C:5]([C:7]1[C:12]([CH2:13][N:14]([CH2:25][C:26]([O:28][CH3:29])=[O:27])S(C2C=CC(C)=CC=2)(=O)=O)=[CH:11][CH:10]=[CH:9][N:8]=1)=O)(C)C.C[O-].[Na+]>CO.C(OCC)(=O)C>[OH:4][C:5]1[C:25]([C:26]([O:28][CH3:29])=[O:27])=[N:14][CH:13]=[C:12]2[C:7]=1[N:8]=[CH:9][CH:10]=[CH:11]2 |f:1.2|

Inputs

Step One
Name
Quantity
1.02 mol
Type
reactant
Smiles
C(C)(C)OC(=O)C1=NC=CC=C1CN(S(=O)(=O)C1=CC=C(C=C1)C)CC(=O)OC
Name
Quantity
4000 mL
Type
solvent
Smiles
CO
Step Two
Name
sodium methoxide
Quantity
137.8 g
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred at zero degrees
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to zero degrees under nitrogen
ADDITION
Type
ADDITION
Details
Then via addition funnel
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
to obtain a reddish-orange oil, which
CUSTOM
Type
CUSTOM
Details
was partitioned between water (1L) and ethyl acetate (1L)
EXTRACTION
Type
EXTRACTION
Details
The organic layer was back extracted with saturated sodium bicarbonate solution
TEMPERATURE
Type
TEMPERATURE
Details
the layer was maintained at this pH
EXTRACTION
Type
EXTRACTION
Details
while extracting with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
to obtain a tan solid
FILTRATION
Type
FILTRATION
Details
the solution was filtered while hot
FILTRATION
Type
FILTRATION
Details
to filter out any insoluble material
CUSTOM
Type
CUSTOM
Details
The product precipitated
TEMPERATURE
Type
TEMPERATURE
Details
upon cooling
FILTRATION
Type
FILTRATION
Details
The precipitate was then filtered
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven
CUSTOM
Type
CUSTOM
Details
The filtrate was recrystallized
CONCENTRATION
Type
CONCENTRATION
Details
by concentrating the filtrate
DISSOLUTION
Type
DISSOLUTION
Details
redissolving the resulting solid in a minimal amount of methylene chloride
ADDITION
Type
ADDITION
Details
Sufficient ethyl acetate was added
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
the resulting crystals were filtered out
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
Smiles
OC=1C(=NC=C2C=CC=NC12)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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